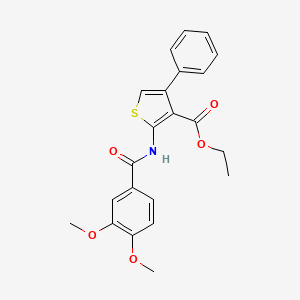

Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of related compounds was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . For example, 2-(3,4-dimethoxybenzamido)-4-methylthiazole-5-carboxylic acid (GK-22) was characterized by 1H NMR (DMSO-d6, 300 MHz, δ, TMS = 0): 10.71 (1H, bs), 8.19 (1H, s), 7.23–7.31 (2H, m), 3.61 (3H, s), 2.65 (6H, s) .Chemical Reactions Analysis

The chemical reactions of related compounds involve their testing against xanthine oxidase enzyme by spectrophotometric assay . The structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their molecular formula, average mass, monoisotopic mass, and other properties . For example, “Ethyl 3,4-Dimethoxybenzoate” has a molecular formula of C11H14O4, an average mass of 210.227 Da, and a monoisotopic mass of 210.089203 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Antiulcer Compounds

A study by Hosokami et al. (1992) highlighted the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, evaluating their effectiveness in preventing stress-induced gastric ulceration in rats. This research illustrates the compound's role in developing potential antiulcer medications, showcasing its significance in medical chemistry T. Hosokami, M. Kuretani, K. Higashi, M. Asano, K. Ohya, N. Takasugi, E. Mafune, T. Miki, Chemical & Pharmaceutical Bulletin, 1992.

Conformationally Restricted Dopamine Analogues

Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives as dopamine analogues, employing Ethyl 3,4-dimethoxyphenyl(phenyl)acetate in the process. This study not only underscores the chemical's versatility in synthesizing complex molecular structures but also its potential applications in neurological research R. Gentles, D. Middlemiss, G. Proctor, A. Sneddon, Journal of The Chemical Society-perkin Transactions 1, 1991.

Novel Polyimides Synthesis

Butt et al. (2005) conducted research on the synthesis and characterization of novel aromatic polyimides, incorporating diamines synthesized from related chemical structures. This work points to the compound's application in developing materials with potential uses in electronics and aerospace due to the desirable thermal and chemical stability of polyimides M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, European Polymer Journal, 2005.

Antimicrobial and Docking Studies

Spoorthy et al. (2021) investigated the antimicrobial activity and docking studies of synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research not only highlights the compound's potential in creating antimicrobial agents but also its utility in computational drug design, suggesting broader implications for pharmaceutical development YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, International Journal of Applied Research, 2021.

Wirkmechanismus

Target of Action

The primary target of Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate is tubulin , a protein that plays a crucial role in cellular functions, including the maintenance of cellular structure, intracellular transportation, and mitotic spindle formation for cell division .

Mode of Action

This compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, structures necessary for cell division and other cellular functions .

Biochemical Pathways

The inhibition of tubulin polymerization affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth, particularly in the HepG2 cell line . The compound’s antiproliferative action correlates well with its ability to inhibit tubulin polymerization . Furthermore, it provokes apoptotic death within the tested HepG2 cell line .

Safety and Hazards

Zukünftige Richtungen

Future research could involve the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate and testing their biological activities . For example, a group of novel trimethoxyphenyl (TMP)-based analogues were synthesized and tested for their cytotoxic activity utilizing the hepatocellular carcinoma (HepG2) cell line .

Eigenschaften

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-4-28-22(25)19-16(14-8-6-5-7-9-14)13-29-21(19)23-20(24)15-10-11-17(26-2)18(12-15)27-3/h5-13H,4H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSDTALXQXYYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2866037.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866044.png)

![3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B2866051.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)

![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B2866056.png)